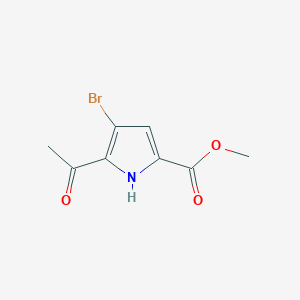

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZBSNUKCUXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447332 | |

| Record name | Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157425-54-2 | |

| Record name | Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification and acetylation reactions

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with different substituents at the 4-position.

Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its role is crucial in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions.

Synthesis Pathway

The synthesis of this compound typically involves several steps, which may include:

- Formation of the pyrrole ring : Starting from simpler precursors.

- Bromination : Introduction of the bromine atom at the 4-position.

- Acetylation : Addition of the acetyl group at the 5-position.

These reactions can be optimized using continuous flow reactors to achieve high yields and purity.

Pharmaceutical Development

The compound has shown promise in pharmaceutical development, particularly as a building block for creating bioactive molecules. Pyrrole derivatives are known to interact with various biological targets, making them valuable in drug discovery .

Research indicates that this compound may exhibit:

- Antimicrobial properties.

- Anticancer activity through modulation of specific cellular pathways.

- Potential as a scaffold for developing new therapeutic agents targeting various diseases .

Case Studies

Several studies have highlighted the utility of this compound in different applications:

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrrole Derivatives

Structural and Functional Group Analysis

The compound’s structural analogs include pyrrole esters with varying substituents. Key comparisons are summarized below:

Key Observations:

Substituent Effects: Bromine vs. Chlorine: The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine in Methyl 3-chloro-1H-pyrazole-4-carboxylate. Bromine’s larger atomic radius may enhance halogen bonding in biological systems . Ester Variations: Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., Ethyl 2,4-dimethyl-3-propylpyrrole-5-carboxylate), affecting bioavailability .

Synthetic Pathways :

- The target compound’s bromine likely arises from electrophilic substitution, similar to bromination methods in Ethyl 2,4-dimethyl-3-propylpyrrole-5-carboxylate derivatives . Acetylation may follow protocols using acetyl bromide, as seen in 5-Acetyl-2-methylpyrrole synthesis .

Thermal and Physical Properties :

Crystallographic and Analytical Considerations

- Hydrogen Bonding : The acetyl and ester groups in the target compound could form hydrogen-bonding networks, as analyzed in graph set theory for molecular crystals .

- Crystallography Tools : Programs like SHELXL and ORTEP-3, used for small-molecule refinement, would be essential for resolving its crystal structure .

Biological Activity

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS No. 157425-54-2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a bromine atom and an acetyl group, contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

- IUPAC Name : this compound

- Molecular Formula : C8H8BrNO3

- Melting Point : 123 - 125 °C

- Purity : 97% .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that pyrrole derivatives often show effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.250 mg/mL |

| Candida albicans | 0.500 mg/mL |

| Pseudomonas aeruginosa | 0.375 mg/mL |

These results suggest that this compound possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Beyond its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have shown that pyrrole derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and disrupt cell cycle progression.

- Induction of Apoptosis : This compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase, preventing cancer cell proliferation.

- Inhibition of Metastasis : this compound may inhibit the signaling pathways involved in cancer cell migration and invasion .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrole derivatives, including this compound:

- Study on Antibacterial Activity : A comparative analysis of various pyrrole compounds indicated that this compound exhibited superior antibacterial activity against multi-drug resistant strains, making it a potential lead compound for antibiotic development .

- Anticancer Research : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by over 60% at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .

Q & A

Q. Q1. What are the established synthetic routes for Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate, and what are the critical optimization steps?

The synthesis typically involves functionalization of pyrrole precursors. A common strategy includes:

- N-Benzylation : Reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with alkylating agents (e.g., 4-chlorobenzyl chloride) using Cs₂CO₃ in DMF to introduce protective groups .

- Suzuki-Miyaura Coupling : Bromo substituents at the 4-position enable cross-coupling with aryl boronic acids using Pd(dppf)Cl₂ and KOAc in 1,4-dioxane .

- Ester Hydrolysis : Conversion of ester groups to carboxylic acids using LiOH in THF-H₂O-EtOH systems, followed by coupling with amines to form carboxamides .

Critical Steps : Optimizing Pd catalyst loading (0.5–2 mol%) and reaction temperature (80–100°C) improves coupling efficiency. Low yields in coupling steps (e.g., 30–50%) may require purification via column chromatography .

Q. Q2. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography using SHELX and ORTEP-III is standard for structural elucidation:

- Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) is processed with SHELXC/SHELXD .

- Refinement : SHELXL refines positional and thermal parameters, with R-factors < 0.05 for high-quality datasets .

- Visualization : ORTEP-III generates thermal ellipsoid diagrams to depict bond lengths/angles and intermolecular interactions (e.g., C-Br: ~1.89 Å; ester C=O: ~1.21 Å) .

Example : Similar pyrrole derivatives show planar ring systems with dihedral angles < 5° between substituents, confirming minimal steric distortion .

Q. Q3. What analytical techniques are essential for assessing purity and functional group integrity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl CH₃ at ~2.5 ppm; pyrrole protons at 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~286.98 for C₈H₇BrNO₃). Bromine’s isotopic pattern (1:1 for ⁷⁹Br/⁸¹Br) aids identification .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) post-synthesis .

Advanced Research Questions

Q. Q4. How does the bromo substituent influence reactivity in cross-coupling reactions, and what competing pathways exist?

The 4-bromo group is pivotal for Suzuki-Miyaura coupling , but competing reactions include:

- Protodebromination : Undesired Br⁻ elimination under basic conditions, mitigated by using weak bases (e.g., KOAc) .

- Homocoupling : Pd(0)-mediated side reactions minimized via inert atmospheres and degassed solvents .

Electronic Effects : Bromine’s electron-withdrawing nature activates the pyrrole ring for electrophilic substitution, but steric hindrance may reduce coupling efficiency with bulky boronic acids .

Q. Q5. What computational methods predict the electronic properties and regioselectivity of this compound?

Density Functional Theory (DFT) calculates:

- Fukui Functions : Identify nucleophilic (C-3) and electrophilic (C-5) sites. The acetyl group at C-5 increases electrophilicity (f⁻ ≈ 0.15) .

- Global Reactivity Indices : Electrophilicity index (ω ≈ 3.5 eV) and chemical potential (μ ≈ -5.2 eV) align with observed reactivity in nucleophilic acyl substitutions .

Applications : DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) match crystallographic data, validating computational models .

Q. Q6. How do hydrogen-bonding interactions influence crystal packing, and can graph-set analysis guide cocrystal design?

Graph-Set Analysis (Etter’s rules) classifies H-bond motifs:

- Dimeric Rings (R₂²(8)) : Carboxylate O-H···O interactions between adjacent molecules .

- Chain Motifs (C(4)) : N-H···O bonds from pyrrole NH to ester carbonyls .

Implications : Strong H-bond networks (e.g., 2.8–3.0 Å) stabilize monoclinic or triclinic lattices. Cocrystal design with H-bond donors (e.g., amines) may enhance solubility .

Q. Q7. How can contradictory spectral or crystallographic data be resolved during characterization?

Case Study : Discrepancies in NMR shifts or unit-cell parameters may arise from:

- Polymorphism : Recrystallization from different solvents (e.g., EtOH vs. DCM) yields distinct H-bond networks .

- Dynamic Effects : Rotameric equilibria of the acetyl group broaden NMR signals; low-temperature (e.g., 200 K) measurements resolve splitting .

Resolution : Cross-validate with complementary techniques (e.g., IR for carbonyl stretches, PXRD for phase purity) .

Q. Q8. What strategies optimize the synthesis of derivatives via functional group interconversion?

- Acetyl Group Manipulation : Conversion to oximes (NH₂OH·HCl, pyridine) or hydrazones (R-NHNH₂) for bioactivity studies .

- Ester Hydrolysis : Controlled saponification (LiOH, THF/H₂O) yields carboxylic acids for peptide coupling (EDC/HOBt) .

- Halogen Exchange : Bromo→iodo substitution via Finkelstein reaction (NaI, acetone) enhances radiopharmaceutical potential .

Q. Q9. What are the challenges in scaling up synthetic procedures while maintaining yield and purity?

- Catalyst Recovery : Pd residues require scavengers (e.g., SiliaBond Thiol) or liquid-liquid extraction .

- Byproduct Control : Column chromatography is impractical for large batches; switch to recrystallization (e.g., hexane/EtOAc) .

- Reaction Monitoring : In-line FTIR tracks ester hydrolysis in real time, minimizing over-degradation .

Q. Q10. How does steric and electronic tuning of substituents affect biological activity in related pyrrole derivatives?

Structure-Activity Relationships (SAR) :

- Bromo Group : Enhances lipophilicity (logP +0.5) and antimicrobial potency (MIC ~8 µg/mL vs. S. aureus) .

- Acetyl Group : Electron-withdrawing effect reduces π-π stacking in protein binding pockets, altering selectivity .

Advanced Studies : MD simulations predict binding modes to kinase targets (e.g., EGFR), guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.